molecular formula C16H16F3N3O3S B7055224 2,2,2-Trifluoro-1-(4-isoquinolin-5-ylsulfonyl-1,4-diazepan-1-yl)ethanone

2,2,2-Trifluoro-1-(4-isoquinolin-5-ylsulfonyl-1,4-diazepan-1-yl)ethanone

Cat. No.: B7055224
M. Wt: 387.4 g/mol
InChI Key: PRBVRYSRCJYRNR-UHFFFAOYSA-N
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Description

2,2,2-Trifluoro-1-(4-isoquinolin-5-ylsulfonyl-1,4-diazepan-1-yl)ethanone is a complex organic compound characterized by the presence of trifluoromethyl, isoquinoline, sulfonyl, and diazepane groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-Trifluoro-1-(4-isoquinolin-5-ylsulfonyl-1,4-diazepan-1-yl)ethanone typically involves multiple steps:

    Formation of the Diazepane Ring: The initial step often involves the synthesis of the 1,4-diazepane ring. This can be achieved through the cyclization of appropriate diamines with dihaloalkanes under basic conditions.

    Introduction of the Isoquinoline Group: The isoquinoline moiety can be introduced via a nucleophilic substitution reaction, where a suitable isoquinoline derivative reacts with the diazepane intermediate.

    Sulfonylation: The sulfonyl group is introduced by reacting the isoquinoline-diazepane intermediate with a sulfonyl chloride in the presence of a base.

    Trifluoroacetylation: Finally, the trifluoromethyl group is introduced through a trifluoroacetylation reaction, typically using trifluoroacetic anhydride or trifluoroacetyl chloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to industrial volumes.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the isoquinoline and diazepane moieties.

    Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a sulfoxide or sulfide.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, although this is less common due to its electron-withdrawing nature.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the trifluoromethyl group.

Major Products

    Oxidation: Products may include sulfoxides or sulfones.

    Reduction: Products may include reduced forms of the sulfonyl group.

    Substitution: Products depend on the nucleophile used, potentially forming new C-N or C-S bonds.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, the compound can be used to study enzyme interactions and as a potential inhibitor for certain biological pathways due to its structural similarity to biologically active molecules.

Medicine

In medicinal chemistry, 2,2,2-Trifluoro-1-(4-isoquinolin-5-ylsulfonyl-1,4-diazepan-1-yl)ethanone is investigated for its potential as a drug candidate. Its ability to interact with various biological targets makes it a promising lead compound for the development of new pharmaceuticals.

Industry

In the industrial sector, this compound can be used in the development of new materials, particularly those requiring specific electronic or structural properties imparted by the trifluoromethyl and sulfonyl groups.

Mechanism of Action

The mechanism of action of 2,2,2-Trifluoro-1-(4-isoquinolin-5-ylsulfonyl-1,4-diazepan-1-yl)ethanone involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group enhances the compound’s ability to penetrate biological membranes, while the sulfonyl and diazepane groups facilitate binding to specific sites on proteins, potentially inhibiting their activity.

Comparison with Similar Compounds

Similar Compounds

    2,2,2-Trifluoro-1-(piperidin-1-yl)ethanone: Similar in structure but lacks the isoquinoline and sulfonyl groups.

    2,2,2-Trifluoro-1-(morpholin-4-yl)ethanone: Contains a morpholine ring instead of the diazepane ring.

Uniqueness

The uniqueness of 2,2,2-Trifluoro-1-(4-isoquinolin-5-ylsulfonyl-1,4-diazepan-1-yl)ethanone lies in its combination of functional groups, which confer distinct chemical and biological properties. The presence of the isoquinoline and sulfonyl groups, in particular, enhances its potential for specific interactions with biological targets, making it a valuable compound in drug discovery and development.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique features

Properties

IUPAC Name

2,2,2-trifluoro-1-(4-isoquinolin-5-ylsulfonyl-1,4-diazepan-1-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16F3N3O3S/c17-16(18,19)15(23)21-7-2-8-22(10-9-21)26(24,25)14-4-1-3-12-11-20-6-5-13(12)14/h1,3-6,11H,2,7-10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRBVRYSRCJYRNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN(C1)S(=O)(=O)C2=CC=CC3=C2C=CN=C3)C(=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16F3N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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